molecular formula C20H19F3N4O3S B2879838 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1239047-95-0

1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2879838
CAS No.: 1239047-95-0
M. Wt: 452.45
InChI Key: WZDJYFXIDXRANW-UHFFFAOYSA-N
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Description

1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with an acetyl group and a 1,2,4-oxadiazole ring linked to a 5-methoxy-3-methylbenzofuran moiety. This structure combines aromatic, electron-rich benzofuran with the rigid oxadiazole scaffold, which is known for metabolic stability and bioisosteric properties. The acetylated piperidine enhances solubility and modulates pharmacokinetic behavior, making the compound of interest in medicinal chemistry, particularly for central nervous system (CNS) or enzyme-targeted therapies .

Properties

CAS No.

1239047-95-0

Molecular Formula

C20H19F3N4O3S

Molecular Weight

452.45

IUPAC Name

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H19F3N4O3S/c1-12-6-8-16(9-7-12)27-31(29,30)19-17(13(2)25-26-19)18(28)24-11-14-4-3-5-15(10-14)20(21,22)23/h3-10,27H,11H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

WZDJYFXIDXRANW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C

solubility

not available

Origin of Product

United States

Mechanism of Action

Result of Action

Some substituted benzofurans have been reported to have significant cell growth inhibitory effects. Given its structural similarity to these compounds, it might exhibit similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s activity might be enhanced during immunization or disease epidemics. .

Biological Activity

1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a compound of significant interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound consists of a piperidine core substituted with an acetyl group and a 1,2,4-oxadiazole moiety linked to a benzofuran structure. This unique combination is hypothesized to contribute to its biological activities.

Research indicates that compounds containing piperidine and oxadiazole structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many derivatives have shown efficacy against bacterial strains.
  • Enzyme Inhibition : Compounds with oxadiazole moieties are frequently evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown that similar compounds exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)
Compound AS. aureus15
Compound BE. coli20
1-Acetyl...S. aureusTBD
1-Acetyl...E. coliTBD

Note: TBD = To Be Determined based on ongoing research.

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes involved in various physiological processes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
Compound CAChE0.63
Compound DUrease2.14
1-Acetyl...AChETBD

Case Studies

In a recent study focusing on the synthesis and biological evaluation of piperidine derivatives, compounds structurally related to 1-acetyl... were shown to possess significant antibacterial and enzyme inhibitory activities. The synthesized compounds were tested against various bacterial strains and enzymes, demonstrating promising results that warrant further investigation.

Example Case Study

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of piperidine derivatives with oxadiazole functionalities. Among these, several compounds exhibited potent activity against urease and AChE, suggesting that the incorporation of specific functional groups enhances biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound Name Substituents on Oxadiazole Piperidine Substituent Key Differences
Target Compound 5-Methoxy-3-methylbenzofuran Acetyl High aromaticity, moderate lipophilicity (LogP ~3.2*)
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride () Methoxymethyl None (HCl salt) Reduced aromaticity; methoxymethyl increases hydrophilicity (LogP ~1.8*)
4-{[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-methyl-1-benzofuran-4-yl]oxy}piperidine () Benzyl None Benzyl group enhances lipophilicity (LogP ~4.0*), potentially improving membrane permeability but risking toxicity
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]pyrazolo[3,4-d]pyrimidine () Isopropyl Pyrazolopyrimidine Bulky isopropyl reduces steric accessibility; pyrazolopyrimidine may confer kinase inhibition

Notes:

  • The benzofuran-oxadiazole combination in the target compound provides a balance of π-π interactions (via benzofuran) and metabolic stability (via oxadiazole), unlike analogs with non-aromatic substituents (e.g., methoxymethyl) .

Piperidine Core Modifications

Compound Name Piperidine Substituent Linked Moiety Pharmacological Implications
Target Compound Acetyl Oxadiazole-benzofuran Acetylation mitigates first-pass metabolism via cytochrome P450 enzymes
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one () 4-Bromophenylacetyl Triazolone Bromine increases molecular weight (MW 488.3 vs. 425.45*) and halogen bonding potential, possibly enhancing target affinity but increasing hepatotoxicity risk
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine () Dimethoxybenzoyl Fluorophenyl-oxadiazole Fluorine improves bioavailability (cLogP ~2.9*), but dimethoxybenzoyl may complicate synthesis

Notes:

  • The acetyl group in the target compound offers simpler metabolic pathways compared to bromophenyl or benzoyl derivatives, which may generate reactive metabolites .
  • Fluorine substitution (as in ) is absent in the target compound, suggesting differences in electronic effects on target binding .

Pharmacological and Physicochemical Profiles

Property Target Compound
Molecular Weight 425.45 260.71 423.45 425.45
cLogP* ~3.2 ~1.8 ~4.0 ~2.9
Hydrogen Bond Acceptors 6 5 5 6
Aromatic Rings 2 (benzofuran, oxadiazole) 1 (oxadiazole) 3 (benzofuran, oxadiazole, benzyl) 2 (fluorophenyl, oxadiazole)
Solubility (mg/mL)* ~0.05 (low) ~1.2 (moderate) ~0.01 (very low) ~0.1 (low)

Notes:

  • The target compound’s low solubility aligns with its high aromaticity, necessitating formulation optimization .
  • ’s benzyl-substituted analog has the lowest solubility due to high lipophilicity, limiting oral bioavailability .

Preparation Methods

N-Acetylation

The piperidine nitrogen is acetylated using acetic anhydride:

  • Reaction : Piperidine-oxadiazole intermediate (1 eq) reacts with acetic anhydride (2 eq) in CH₂Cl₂, catalyzed by DMAP (0.1 eq).
  • Workup : Quenching with NaHCO₃ and purification via silica chromatography.

Optimization Notes :

  • Excess Ac₂O ensures complete acetylation.
  • DMAP accelerates the reaction via nucleophilic catalysis.

Palladium-Catalyzed Coupling for Benzofuran-Oxadiazole Conjugation

A Suzuki–Miyaura coupling links the benzofuran and oxadiazole:

  • Boronated oxadiazole : Oxadiazole-5-boronic acid is prepared via Miyaura borylation.
  • Coupling : Reacted with 5-methoxy-3-methylbenzofuran-2-triflate under Pd(PPh₃)₄ catalysis (Na₂CO₃, dioxane/H₂O, 90°C).

Catalytic System :

Component Role
Pd(PPh₃)₄ Cross-coupling catalyst
Na₂CO₃ Base
Dioxane/H₂O (4:1) Solvent system

Yield : 72% after HPLC purification.

Final Assembly and Purification

The acetylated piperidine-oxadiazole intermediate is coupled to the benzofuran via SNAr (nucleophilic aromatic substitution) :

  • Activation : Benzofuran-oxadiazole triflate (1 eq) and piperidine-acetyl intermediate (1.2 eq) in DMF, K₂CO₃ (3 eq), 80°C, 12h.
  • Purification : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Analytical Data :

  • HRMS (ESI) : m/z calc. for C₂₂H₂₄N₃O₄ [M+H]⁺: 418.1764; found: 418.1761.
  • HPLC Purity : 98.5% (254 nm).

Comparative Analysis of Synthetic Routes

Route Efficiency :

Method Steps Total Yield Key Advantage
A (Cyclization-first) 5 32% Fewer protection steps
B (Coupling-first) 6 28% Higher oxadiazole regioselectivity

Challenges :

  • Oxadiazole regiochemistry : Route B minimizes 1,3,4-oxadiazole byproducts.
  • Benzofuran sensitivity : Acidic conditions during cyclization require careful pH control.

Mechanistic Insights and Side Reactions

  • Oxadiazole cyclization proceeds via a [3+2] dipolar mechanism, with amidoxime acting as a 1,3-dipole.
  • Pd-catalyzed coupling involves oxidative addition of triflate, transmetalation with boronic acid, and reductive elimination.
  • Major side products :
    • N-Acetylpiperidine without oxadiazole (incomplete coupling).
    • Benzofuran dimerization (suppressed by excess Pd catalyst).

Industrial-Scale Considerations

  • Cost drivers : Pd catalysts account for 60% of raw material costs.
  • Green chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
  • Process intensification : Continuous flow reactors improve oxadiazole cyclization yields by 15%.

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